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Trial Recommended Phase 2 Dosing Key Supporting Clinical Trial
Population Dose (RP2D) Schedule Evidence Identifier

| Advanced Hematologic Malignancies [1] [2] [3] | 540 mg (once weekly) or 480 mg (twice weekly) | Days
1, 8, 15 of a 28-day cycle | Safety: Most common Grade 3/4 adverse events were hypertension (28.8%),
hypokalemia (15.4%), anemia (13.5%) [1]. PK Profile: Oral half-life of ~15 hours; dose-proportional
pharmacokinetics [2]. Biomarker Engagement: Inhibition of Aurora kinase (pHH3) and VEGF receptor
(PIGF) biomarkers confirmed target engagement [2]. Efficacy Signal: Clinical responses observed in 3
patients with Acute Myelogenous Leukemia (AML) [1]. | NCT01110473 | | Advanced Solid Tumors [4] [5]
[6] | Maximum Tolerated Dose (MTD) not firmly established | Days 1, 8, 15 of a 28-day cycle | Safety &
Toxicity: Dose-Limiting Toxicities (DLTs) were predominantly related to VEGFR inhibition. Frequent
adverse events included fatigue (48%), anorexia (34%), and hypertension (34%) [5]. Pharmacodynamics:
VEGFR2 inhibition occurred at lower exposures than Aurora B kinase inhibition [4]. Efficacy Signal: Two
partial responses observed in Arm II (twice-daily dosing) [5]. | NCT01110486 | | CDKN2A Deficient Solid
Tumors (Phase 2) [7] | 200 mg (twice daily) | Days 1, 8, 15 of a 28-day cycle | This dose was selected for
the subsequent Phase 2 "basket trial" based on prior Phase 1 data [7]. | NCT02478320 |

Experimental Protocols for Dose Determination
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The Phase 1 trials followed standardized methodologies to determine the safe dosing range and RP2D.

e Study Design: These were phase 1, multicentre, open-label, dose-escalation studies [4] [2].
Dose escalation used an adaptation of the continual reassessment method to define Dose-Limiting
Toxicities (DLTs) and the Maximum Tolerated Dose (MTD) [4] [5].

e Dosing Regimens: llorasertib was administered on Days 1, 8, and 15 of each 28-day cycle [2] [5].
Various schedules were tested, including once-weekly oral, twice-weekly oral, once-weekly
intravenous, and combination therapy with azacitidine [1] [2].

o Safety & Toxicity Assessment: Toxicity was continuously monitored and graded according to the
Common Terminology Criteria for Adverse Events (CTCAE), Version 4.0 [2]. Specific criteria for
hypertension and decline in left ventricular ejection fraction were included as DLTs due to the known
effects of VEGFR inhibition [5].

¢ Pharmacokinetic (PK) Sampling: Extensive blood samples were collected up to 72 hours after
dosing on specific days to determine key PK parameters, including maximum plasma concentration
(Cmax), half-life (t¥2), and area under the plasma concentration-time curve (AUC) [2].

¢ Pharmacodynamic (PD) Biomarker Analysis: Blood and skin biopsy samples were collected to
evaluate target engagement. Key biomarkers included:

o Placental Growth Factor (PIGF): A plasma biomarker indicating VEGFR pathway inhibition [2].
o Phospho-Histone H3 (pHH3): A marker of Aurora B kinase activity measured in skin biopsies

[4] [5].

The following diagram illustrates the logical workflow and key relationships in the dose determination

process.
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Figure 1: Logic flow of Ilorasertib Phase 2 dose determination, integrating pharmacokinetics,

pharmacodynamics, and safety data from Phase 1 trials.

Key Experimental Observations on Dosing

e VEGFR vs. Aurora Inhibition: A critical finding was that maximum inhibition of VEGFR kinases
occurred at lower drug exposures than were required for robust inhibition of Aurora B kinase
in tissue [4] [5]. This means that VEGFR-related toxicities (like hypertension) often became dose-
limiting before full Aurora kinase inhibition was achieved.

¢ Dosing Schedule: The intermittent schedule (3 times per week in a 28-day cycle) was likely used to
manage tolerability, particularly for chronic VEGFR inhibition [1] [7].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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